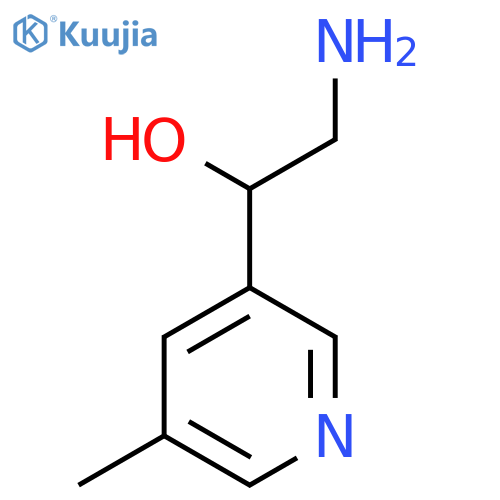

Cas no 1515708-74-3 (2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol)

1515708-74-3 structure

商品名:2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol

- 1515708-74-3

- EN300-1849314

-

- インチ: 1S/C8H12N2O/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5,8,11H,3,9H2,1H3

- InChIKey: IOJYBGPVFKSIGO-UHFFFAOYSA-N

- ほほえんだ: OC(CN)C1C=NC=C(C)C=1

計算された属性

- せいみつぶんしりょう: 152.094963011g/mol

- どういたいしつりょう: 152.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 59.1Ų

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849314-0.05g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 0.05g |

$972.0 | 2023-06-03 | ||

| Enamine | EN300-1849314-2.5g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 2.5g |

$2268.0 | 2023-06-03 | ||

| Enamine | EN300-1849314-1.0g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 1g |

$1157.0 | 2023-06-03 | ||

| Enamine | EN300-1849314-1g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 1g |

$0.0 | 2023-09-19 | ||

| Enamine | EN300-1849314-0.1g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 0.1g |

$1019.0 | 2023-06-03 | ||

| Enamine | EN300-1849314-10.0g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 10g |

$4974.0 | 2023-06-03 | ||

| Enamine | EN300-1849314-5.0g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 5g |

$3355.0 | 2023-06-03 | ||

| Enamine | EN300-1849314-0.5g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 0.5g |

$1111.0 | 2023-06-03 | ||

| Enamine | EN300-1849314-0.25g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |

1515708-74-3 | 0.25g |

$1065.0 | 2023-06-03 |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

1515708-74-3 (2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 503537-97-1(4-bromooct-1-ene)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬